molecular formula C48H96NO8P B159032 1,2-Diarachidoyl-sn-glycero-3-phosphocholine CAS No. 61596-53-0

1,2-Diarachidoyl-sn-glycero-3-phosphocholine

Cat. No.: B159032
CAS No.: 61596-53-0
M. Wt: 846.3 g/mol
InChI Key: YKIOPDIXYAUOFN-YACUFSJGSA-N
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Description

1,2-Diarachidonoyl-sn-glycero-3-PC (DAPC) is a phospholipid composed of two arachidonic acid chains (20:0) attached to a glycerol backbone. It is a key constituent of cell membranes, contributing to their structural integrity and fluidity. DAPC is found in various tissues, including neural tissue, where it plays essential roles in signal transduction and membrane organization .

Preparation Methods

DAPC can be synthesized through chemical or enzymatic methods. Here are some approaches:

  • Chemical Synthesis: : One common method involves the condensation of arachidonic acid with glycerol-3-phosphate. The resulting intermediate undergoes acylation with arachidonic acid at both the sn-1 and sn-2 positions. The reaction typically occurs under mild conditions using appropriate reagents and solvents.

  • Enzymatic Synthesis: : Enzymes such as phospholipase A2 (PLA2) can selectively hydrolyze the sn-2 fatty acid from phosphatidylcholine (PC), yielding lysophosphatidylcholine. Subsequent acylation with arachidonic acid generates DAPC.

  • Industrial Production: : DAPC is produced on a larger scale for research purposes. Reagent-grade DAPC is available for scientific investigations .

Chemical Reactions Analysis

DAPC participates in various chemical reactions:

  • Oxidation and Reduction: : DAPC’s unsaturated fatty acid chains make it susceptible to oxidation by reactive oxygen species. Antioxidant enzymes and compounds help protect DAPC from oxidative damage.

  • Substitution Reactions: : DAPC can undergo acyl exchange reactions, where the arachidonic acid chains are replaced by other fatty acids. These reactions are essential for membrane remodeling.

  • Common Reagents: : Enzymes like PLA2, fatty acid acyltransferases, and lipid-modifying enzymes are involved in DAPC metabolism.

  • Major Products: : Hydrolysis of DAPC generates lysophosphatidylcholine, which serves as a precursor for other lipid molecules.

Scientific Research Applications

DAPC’s significance extends across disciplines:

  • Cell Membrane Function: : DAPC contributes to membrane fluidity, lipid rafts, and cell signaling.

  • Neurobiology: : In neural tissue, DAPC influences synaptic function, neuronal survival, and neurotransmitter release.

  • Drug Delivery: : DAPC-based liposomes are used for targeted drug delivery due to their biocompatibility and stability.

  • Biophysical Studies: : Researchers study DAPC-containing membranes to understand lipid-protein interactions and membrane dynamics.

Mechanism of Action

DAPC’s effects are multifaceted:

  • Membrane Fluidity: : By modulating lipid composition, DAPC affects membrane fluidity and protein mobility.

  • Signaling Pathways: : DAPC interacts with membrane receptors and ion channels, influencing cellular responses.

Comparison with Similar Compounds

DAPC stands out due to its specific fatty acid composition. Similar compounds include other phosphatidylcholines (PCs) with varying acyl chains, such as dipalmitoyl-PC (DPPC) and dioleoyl-PC (DOPC).

Properties

IUPAC Name

[(2R)-2,3-di(icosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H96NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-47(50)54-44-46(45-56-58(52,53)55-43-42-49(3,4)5)57-48(51)41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h46H,6-45H2,1-5H3/t46-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIOPDIXYAUOFN-YACUFSJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H96NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

846.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PC(20:0/20:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008274
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

61596-53-0
Record name 1,2-Diarachidoyl-sn-glycero-3-phosphocholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061596530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-DIARACHIDOYL-SN-GLYCERO-3-PHOSPHOCHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE0P2D9ZLS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does DAPC contribute to the formation of asymmetric lipid bilayers?

A: Research using Atomic Force Microscopy (AFM) has demonstrated that DAPC, when mixed with 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) at a 1:1 molar ratio, can spontaneously form asymmetric lipid bilayers []. This asymmetry arises from the significant difference in acyl chain lengths between DAPC (C20:0) and DLPC (C12:0), leading to a distinct hydrophobic thickness difference of approximately 0.88 nm []. This finding suggests DAPC's potential role in creating more complex and potentially functional model membrane systems.

Q2: How does DAPC interact with enzymes like phospholipase A2 (sPLA2)?

A: Studies using giant unilamellar vesicles (GUVs) have shown that the interaction of DAPC with sPLA2 is influenced by lipid packing []. Specifically, when DAPC was incorporated into a mixed-lipid GUV system with DLPC at its phase-coexistence temperature, sPLA2 exhibited preferential binding to the liquid-phase DLPC domains, largely avoiding the more tightly packed DAPC regions []. This suggests that the solid-phase packing of DAPC may hinder sPLA2 binding and subsequent hydrolysis, highlighting the importance of membrane fluidity in enzyme-lipid interactions.

Q3: Can you elaborate on the experimental techniques used to study the electrical properties of DAPC?

A: Researchers utilized Langmuir monolayers and measured surface pressure (π) and electric surface potential (ΔV) isotherms to investigate the electrical characteristics of DAPC []. This technique allowed for the determination of the apparent dipole moment (μAexp) of DAPC, providing insights into the molecule's orientation and charge distribution at the air-water interface []. These findings contribute to understanding the behavior of DAPC in biological membranes and its interactions with other molecules.

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